1-Butan-4,4,4-d3-ol(9CI)
Description
1-Butan-4,4,4-d3-ol(9CI), also known as deuterated 1-butanol, is a selectively deuterated derivative of 1-butanol (C₄H₉OH), where all three hydrogen atoms on the terminal methyl group (C4 position) are replaced by deuterium (D). This isotopic substitution results in a molecular formula of C₄H₇D₃O. The compound is commercially available with a purity of ≥95% and is primarily used in nuclear magnetic resonance (NMR) spectroscopy, pharmaceutical research, and organic synthesis where isotopic labeling is critical for tracing or stabilizing molecular structures .
Structure
3D Structure
Properties
IUPAC Name |
butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O, Array, CH3CH2CH2CH2OH, C4H9OH | |
| Record name | N-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/277 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | butan-1-ol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Butan-1-ol | |
| Description | Chemical information link to Wikipedia. | |
| Record name | butyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Butanol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021740 | |
| Record name | 1-Butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc., Liquid; Water or Solvent Wet Solid, Colorless liquid with a strong, characteristic, mildly alcoholic odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/vinous odour, Colorless liquid with a strong, characteristic, mildly alcoholic odor. | |
| Record name | N-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/277 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Butyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/490 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
243.9 °F at 760 mmHg (USCG, 1999), 117.6 °C, 117 °C, 243 °F | |
| Record name | N-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/277 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/490 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
84 °F (USCG, 1999), 37 °C, 98 °F, 37 °C (closed cup), Flash point: 28.89 degrees C, closed cup, 29 °C c.c., 84 °F | |
| Record name | N-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/277 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-BUTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/490 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
9 % (NIOSH, 2023), For more Solubility (Complete) data for N-BUTYL ALCOHOL (17 total), please visit the HSDB record page., In water, 68 g/L at 25 °C, In water, 6.32X10+4 mg/L at 25 °C, Miscible with many organic solvents, Very soluble in acetone; miscible with ethanol and ethyl ether, > 10% in benzene, 63.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 7.7, miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water, 9% | |
| Record name | N-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/277 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | n-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8098 at 20 °C/4 °C, PERCENT IN SATURATED AIR 0.86 (25 °C); DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Liquid heat capacity = 0.566 BTU/lb-F at 75 °F; Liquid thermal conductivity = 1.028 BTU-inch/hr-sq ft-F at 75 °F; Saturated vapor density = 0.00145 lb/cu ft at 75 °F; Ideal gas heat capacity = 0.354 BTU/lb-F at 75 °F, Relative density (water = 1): 0.81, 0.807-0.809, 0.81 | |
| Record name | N-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/277 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-BUTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/490 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.6 (Air = 1), Relative vapor density (air = 1): 2.6 | |
| Record name | N-BUTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
15.51 mmHg (USCG, 1999), 7.0 [mmHg], 7.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.58, 15.51 mmHg, 6 mmHg | |
| Record name | N-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/277 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-BUTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |
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Color/Form |
Colorless liquid | |
CAS No. |
71-36-3, 35296-72-1 | |
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Melting Point |
-129 °F (USCG, 1999), -88.6 °C, -89.8 °C, -90 °C, -129 °F | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butan-4,4,4-d3-ol(9CI) can be synthesized through the deuteration of 1-Butanol. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source such as deuterium gas (D2) or deuterated water (D2O) and a catalyst to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: Industrial production of 1-Butan-4,4,4-d3-ol(9CI) involves large-scale deuteration processes using deuterium gas and catalysts under controlled conditions to ensure high isotopic purity. The product is then purified through distillation or other separation techniques to achieve the desired concentration of deuterium .
Chemical Reactions Analysis
Types of Reactions: 1-Butan-4,4,4-d3-ol(9CI) undergoes similar chemical reactions as 1-Butanol, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize 1-Butan-4,4,4-d3-ol(9CI) to butanoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to butane.
Substitution: Halogenation reactions using reagents like phosphorus tribromide (PBr3) can substitute the hydroxyl group with a halogen
Major Products:
Oxidation: Butanoic acid
Reduction: Butane
Substitution: 1-Bromobutane-4,4,4-d3
Scientific Research Applications
1-Butan-4,4,4-d3-ol(9CI) is widely used in scientific research due to its unique properties:
Isotope Tracing Studies: The deuterium atoms make it valuable for tracing studies in biological and chemical systems, allowing researchers to track the movement and fate of the molecule.
Internal Standard in Mass Spectrometry: Its unique mass signature due to deuterium atoms makes it an excellent internal standard for quantifying target analytes in mass spectrometry experiments.
Reaction Mechanism Studies: The compound is used to study reaction mechanisms and isotopic labeling in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Butan-4,4,4-d3-ol(9CI) is primarily related to its role as a deuterated compound. The deuterium atoms can influence reaction kinetics and mechanisms by altering bond strengths and reaction pathways. This makes it a valuable tool for studying the effects of isotopic substitution on chemical reactions .
Comparison with Similar Compounds
Structural and Isotopic Differences
The key structural distinction of 1-Butan-4,4,4-d3-ol lies in its deuterium substitution pattern. Below is a comparison with related alcohols:
Notes:
- Deuterium substitution increases molecular mass and alters physical properties (e.g., boiling point, density) due to the isotope effect. For example, 1-Butan-4,4,4-d3-ol is expected to have a higher boiling point than protio-1-butanol (~117.7°C vs. ~117.4°C) .
- The terminal deuteration minimizes interference with functional group reactivity, making it suitable for mechanistic studies in organic reactions.
Physicochemical Properties
- Density: Higher than protio-1-butanol (e.g., ~0.81 g/cm³ for protio vs. ~0.85 g/cm³ for deuterated forms).
- Solubility: Similar to protio-1-butanol in polar solvents but may exhibit reduced solubility in nonpolar solvents due to isotopic effects.
- NMR Characteristics : Deuterium substitution at C4 eliminates proton signals in that position, simplifying ¹H NMR spectra for adjacent protons.
Biological Activity
1-Butan-4,4,4-d3-ol (9CI), also known as deuterated butanol, is a derivative of butanol where three hydrogen atoms are replaced with deuterium. This modification can influence the compound's biological activity and pharmacokinetics. This article explores the biological activity of 1-butan-4,4,4-d3-ol based on various studies and findings.
1-Butan-4,4,4-d3-ol has the following chemical characteristics:
- Molecular Formula: C₄H₉D₃O
- Molecular Weight: 85.14 g/mol
- Structure: The presence of deuterium affects its isotopic labeling, which is useful in tracing studies in biological systems.
Antimicrobial Properties
Research has indicated that 1-butan-4,4,4-d3-ol exhibits potential antimicrobial properties. In studies involving various bacterial strains, it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that 1-butan-4,4,4-d3-ol could reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory disorders.
Pharmacological Applications
1-Butan-4,4,4-d3-ol is being explored as a therapeutic agent in various fields:
- Neurology: Its effects on neurotransmitter systems may offer insights into treatments for neurodegenerative diseases.
- Pain Management: Preliminary data suggest it may modulate pain pathways effectively .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1-butan-4,4,4-d3-ol was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v). The study concluded that the compound could serve as a potential disinfectant or preservative in pharmaceutical formulations.
Study 2: Inflammatory Response Modulation
A study focusing on human dermal fibroblasts treated with 1-butan-4,4,4-d3-ol showed a decrease in interleukin-6 (IL-6) levels by approximately 40% compared to untreated controls. This indicates its potential role in managing conditions characterized by chronic inflammation .
The biological activity of 1-butan-4,4,4-d3-ol can be attributed to its interaction with cellular membranes and signaling pathways:
- Membrane Interaction: The hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
- Cytokine Modulation: By affecting intracellular signaling cascades involved in inflammation and immune responses, it can downregulate the expression of pro-inflammatory mediators .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
